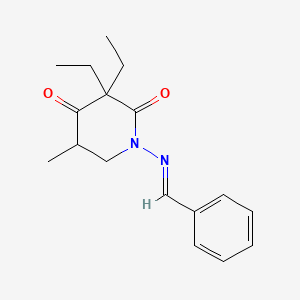
1-(Benzylideneamino)-3,3-diethyl-5-methylpiperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
The synthesis of 1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzylidene group, forming new derivatives. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in the development of drugs for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of dyes and pigments, as well as in the development of corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione can be compared with other Schiff bases and related compounds, such as:
Benzylideneamino-benzylidene-thiazolidine-2,4-diones: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
(Benzylideneamino)oxypropanolamines: Known for their beta-adrenergic blocking activity, these compounds are used in the development of cardiovascular drugs. The uniqueness of 1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Eigenschaften
CAS-Nummer |
39844-57-0 |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
1-[(E)-benzylideneamino]-3,3-diethyl-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O2/c1-4-17(5-2)15(20)13(3)12-19(16(17)21)18-11-14-9-7-6-8-10-14/h6-11,13H,4-5,12H2,1-3H3/b18-11+ |
InChI-Schlüssel |
BLDVHRWFMXRGDM-WOJGMQOQSA-N |
Isomerische SMILES |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC=CC=C2)C)CC |
Kanonische SMILES |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC=CC=C2)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


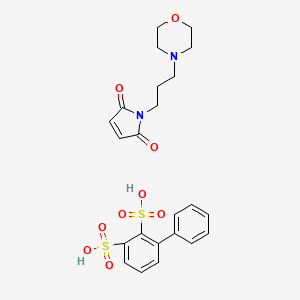
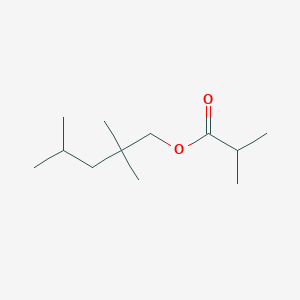
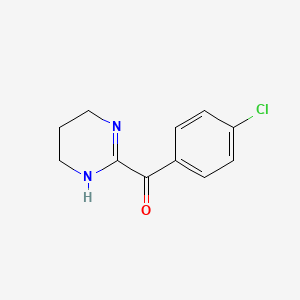
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
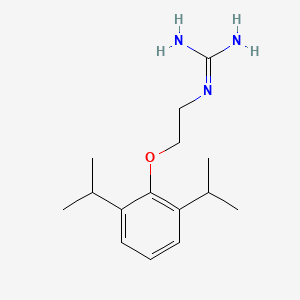
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)

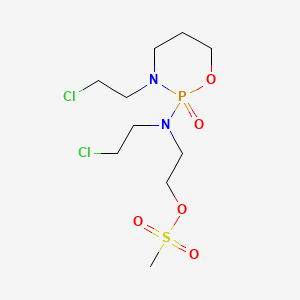


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)


